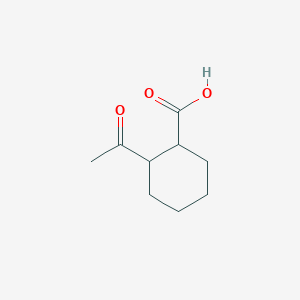

2-acetylcyclohexane-1-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetylcyclohexane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C9H14O3. This compound is of interest due to its unique structure, which combines both a ketone and a carboxylic acid functional group within a cyclohexane ring. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylcyclohexane-1-carboxylic acid typically involves the acetylation of cyclohexanone. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as vacuum distillation are employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a diketone.

Reduction: The ketone group can be reduced to a secondary alcohol.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation.

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of esters and amides.

Aplicaciones Científicas De Investigación

2-Acetylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes

Mecanismo De Acción

The mechanism of action of 2-acetylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities .

Comparación Con Compuestos Similares

2-Acetylcyclopentanone: Similar structure but with a five-membered ring.

2-Isobutyrylcyclohexanone: Similar structure with an isobutyryl group instead of an acetyl group.

Cyclohexanone: Lacks the acetyl and carboxylic acid groups, making it less versatile

Uniqueness: 2-Acetylcyclohexane-1-carboxylic acid is unique due to its combination of ketone and carboxylic acid functionalities within a six-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Acetylcyclohexane-1-carboxylic acid (ACHCA) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an acetyl group and a carboxylic acid functional group. This configuration plays a crucial role in its biological activity, influencing solubility, binding affinity, and metabolic pathways.

Research indicates that ACHCA exhibits several biological activities, including:

- Antiproliferative Effects : ACHCA has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the disruption of tubulin polymerization, which is essential for mitosis. This action leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation. This property makes it a potential candidate for treating inflammatory diseases .

- Antioxidant Activity : ACHCA possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiproliferative Activity in Cancer Models : In a study examining the effects of ACHCA on human cancer cell lines, significant antiproliferative activity was observed. The compound was tested against MDA-MB-231 and CEM cells, resulting in IC50 values of 0.08 μM and 0.19 μM, respectively. These findings suggest that ACHCA can effectively inhibit tumor growth through its action on tubulin dynamics .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of ACHCA demonstrated its ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

- Antioxidant Potential : Research into the antioxidant capabilities of ACHCA indicates that it can enhance the activity of endogenous antioxidant enzymes while directly scavenging free radicals. This dual action provides a protective effect against oxidative stress-related cellular damage .

Propiedades

IUPAC Name |

2-acetylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKYIYSUAUIYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412353 |

Source

|

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148029-00-9 |

Source

|

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.